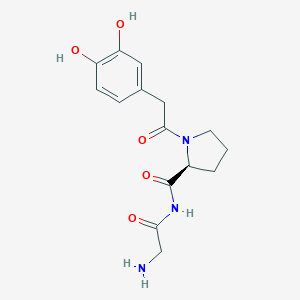
Dopamine, gly-pro-amide-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dopamine, gly-pro-amide-, also known as Dopamine, gly-pro-amide-, is a useful research compound. Its molecular formula is C15H19N3O5 and its molecular weight is 321.33 g/mol. The purity is usually 95%.
The exact mass of the compound Dopamine, gly-pro-amide- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dopamine, gly-pro-amide- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dopamine, gly-pro-amide- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
Dopamine, gly-pro-amide has the chemical formula C15H19N3O5 and is classified as a peptidomimetic compound. Its structure allows it to interact with dopamine receptors, influencing neurotransmission and receptor activity.
Neuropharmacological Applications
-
Dopamine Receptor Modulation
- Dopamine, gly-pro-amide acts as an allosteric modulator of the dopamine D2 receptor. Studies have demonstrated that it enhances agonist binding without affecting antagonist binding, thereby stabilizing the high-affinity state of the receptor. This mechanism is crucial for maintaining dopaminergic signaling in various neurological conditions .
-
Parkinson's Disease
- Research indicates that PLG analogs can significantly improve dopaminergic function in models of Parkinson's disease. For instance, compounds derived from PLG have been shown to potentiate rotational behavior in 6-hydroxydopamine lesioned rats, suggesting a protective effect against dopaminergic degeneration .
-
Psychiatric Disorders
- The modulation of dopamine receptors by PLG may offer new avenues for treating psychiatric disorders such as schizophrenia and depression. By influencing the balance between dopamine and other neurotransmitters like glutamate and glycine, PLG could help alleviate symptoms associated with these conditions .
Parkinson’s Disease Model
In a study involving 6-hydroxydopamine lesioned rats, researchers found that administration of PLG significantly enhanced motor function compared to control groups. The study highlighted the compound's ability to increase dopamine receptor availability in the high-affinity state, which is vital for effective neurotransmission.
Schizophrenia Treatment
A clinical investigation into the effects of glycine and its derivatives on dopaminergic signaling revealed that PLG could modulate glutamate-dopamine interactions effectively. This modulation was associated with improved cognitive function in patients with schizophrenia, suggesting a potential therapeutic role .
Research Findings and Insights
- Allosteric Modulation : PLG serves as a prototype for developing new allosteric modulators targeting dopamine receptors. Its unique ability to alter receptor conformation opens doors for designing drugs that can fine-tune dopaminergic activity without the side effects commonly associated with direct agonists or antagonists .
- Neuroprotective Effects : The neuroprotective properties of PLG analogs suggest they may be beneficial not only in Parkinson's disease but also in other neurodegenerative conditions where dopamine signaling is compromised .
Data Table: Summary of Research Findings
| Study | Application Area | Key Findings |
|---|---|---|
| Johnson et al., 1986 | Neuropharmacology | PLG enhances agonist binding to D2 receptors without affecting antagonists. |
| Mishra et al., 1997 | Parkinson’s Disease | PLG improves motor function in lesioned rat models through enhanced receptor activity. |
| De Bartolomeis et al., 2020 | Psychiatry | Modulation of glutamate-dopamine interactions by PLG shows promise for schizophrenia treatment. |
Propriétés
Numéro CAS |
117992-61-7 |
|---|---|
Formule moléculaire |
C15H19N3O5 |
Poids moléculaire |
321.33 g/mol |
Nom IUPAC |
(2S)-N-(2-aminoacetyl)-1-[2-(3,4-dihydroxyphenyl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H19N3O5/c16-8-13(21)17-15(23)10-2-1-5-18(10)14(22)7-9-3-4-11(19)12(20)6-9/h3-4,6,10,19-20H,1-2,5,7-8,16H2,(H,17,21,23)/t10-/m0/s1 |
Clé InChI |
CWVQYILEMLNGAH-JTQLQIEISA-N |
SMILES |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN |
SMILES canonique |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN |
Key on ui other cas no. |
117992-61-7 |
Synonymes |
dopamide-glycyl-proline dopamine, Gly-Pro-amide- glycyl-prolyl-dopamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















